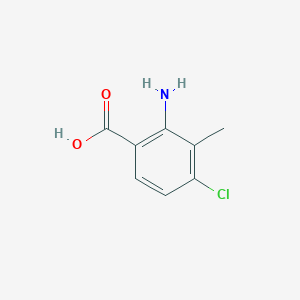

2-Amino-4-chloro-3-methylbenzoic acid

Description

Properties

IUPAC Name |

2-amino-4-chloro-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRYLIKAXUSWFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801287534 | |

| Record name | 2-Amino-4-chloro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98968-68-4 | |

| Record name | 2-Amino-4-chloro-3-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98968-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-chloro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Aminochloromethylbenzoic Acid Isomers

For: Researchers, Scientists, and Drug Development Professionals

Subject: A comprehensive technical overview of the IUPAC name, CAS number, physicochemical properties, synthesis, and potential applications of key isomers of aminochloromethylbenzoic acid.

Introduction:

Isomer Identification and Physicochemical Properties

The IUPAC names and CAS numbers for the three key isomers are presented below. While they share the same molecular formula and weight, their distinct substitution patterns on the benzene ring result in different chemical and physical properties.

| Isomer | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 1 | 2-Amino-5-chloro-3-methylbenzoic acid | 20776-67-4[1][2][3] | C₈H₈ClNO₂ | 185.61[1][2] | 239-243[1][4][5][6] | White to light yellow or light red powder/crystal[7] |

| 2 | 2-Amino-3-chloro-4-methylbenzoic acid | 27696-37-3[8] | C₈H₈ClNO₂ | 185.61[8] | Not available | Not available |

| 3 | 4-Amino-2-chloro-3-methylbenzoic acid | 134331-62-7[9] | C₈H₈ClNO₂ | 185.61[9] | Not available | Not available |

Synthesis and Experimental Protocols

The synthesis of these isomers typically involves multi-step reactions, including nitration, reduction, and chlorination of a substituted benzoic acid or toluene precursor.

Synthesis of 2-Amino-5-chloro-3-methylbenzoic acid

A common synthetic route for this isomer starts from 2-amino-3-methylbenzoic acid, which is then chlorinated.

Experimental Protocol:

-

Chlorination of 2-Amino-3-methylbenzoic acid:

-

In a 100 mL round-bottomed flask, add 20 mL of 2-amino-3-methylbenzoic acid, 50 mL of N,N-dimethylformamide (DMF), and 30 mmol of N-chlorosuccinimide (NCS).

-

Stir the mixture under reflux for 3 hours.

-

After the reaction is complete, pour the solution into ice water.

-

Adjust the pH to 6 with dilute hydrochloric acid to precipitate the product.

-

Filter the resulting solid and wash with a small amount of ethanol to yield 2-amino-5-chloro-3-methylbenzoic acid.[10]

-

A patent also describes a method starting from m-toluic acid, involving nitration, hydrogenation, and subsequent chlorination.[11]

Synthesis of 2-Amino-3-chloro-4-methylbenzoic acid

Synthesis of 4-Amino-2-chloro-3-methylbenzoic acid

Similarly, specific and detailed public-domain experimental protocols for the synthesis of this isomer are scarce. A potential synthetic pathway could start from 4-amino-3-methylbenzoic acid, followed by a chlorination step.

Applications in Drug Development and Research

These aminobenzoic acid derivatives are valuable building blocks in the synthesis of various biologically active compounds.

-

Pharmaceutical Intermediates: They serve as crucial intermediates in the development of new therapeutic agents. Their unique structures allow for diverse chemical modifications to create complex molecules with desired pharmacological properties. For instance, 2-amino-5-chloro-3-methylbenzoic acid is a key precursor for synthesizing potential antitumor and antibacterial agents.[12]

-

Agrochemicals: 2-Amino-5-chloro-3-methylbenzoic acid is used in the production of advanced agrochemicals, such as insecticidal benzoyl ureas.[5][12]

-

Peptide Synthesis: Due to their structural similarity to natural amino acids, these compounds can be incorporated into peptide chains to create peptidomimetics with enhanced stability or novel biological activities.[1]

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activities of these specific methylated isomers are limited, research on structurally related compounds provides valuable insights into their potential mechanisms of action.

A study on 2-amino-3-chlorobenzoic acid , a close structural analog, revealed potent anticancer activity against breast cancer cell lines. The mechanism of action was found to involve the inhibition of the PI3K/AKT signaling pathway, which is critical for cancer cell proliferation and survival.[13] This suggests that the amin-chloro-methylbenzoic acid isomers may also exhibit similar inhibitory effects on this pathway.

Safety and Handling

Appropriate safety precautions should be taken when handling these compounds in a laboratory setting.

| Isomer | GHS Hazard Statements | Precautionary Statements |

| 1. 2-Amino-5-chloro-3-methylbenzoic acid | H317: May cause an allergic skin reaction.[14] H412: Harmful to aquatic life with long lasting effects.[14] | P261, P272, P273, P280, P302+P352, P321, P333+P317, P362+P364, P501[14] |

| 2. 2-Amino-3-chloro-4-methylbenzoic acid | Not extensively documented. | Handle with standard laboratory safety procedures. |

| 3. 4-Amino-2-chloro-3-methylbenzoic acid | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[9] | Handle with appropriate personal protective equipment, including gloves, eye protection, and respiratory protection. |

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals with appropriate safety measures in place. The information on potential biological activities is based on available research and should be further investigated.

References

- 1. 2-アミノ-5-クロロ-3-メチル安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-氨基-5-氯-3-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Amino-5-chloro-3-methylbenzoic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. aksci.com [aksci.com]

- 5. 2-Amino-5-chloro-3-methylbenzoic acid | 20776-67-4 [chemicalbook.com]

- 6. 2-Amino-5-chloro-3-methylbenzoic acid | CAS#:20776-67-4 | Chemsrc [chemsrc.com]

- 7. 2-Amino-5-chloro-3-methylbenzoic Acid | 20776-67-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. chemscene.com [chemscene.com]

- 9. 4-Amino-2-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 53430651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 11. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation [mdpi.com]

- 14. 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Amino-4-chloro-3-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Substituted aminobenzoic acids are a class of organic compounds that are pivotal in medicinal chemistry and drug development due to their diverse biological activities. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are indispensable tools for this purpose. This guide focuses on providing a foundational understanding of the expected spectroscopic signatures of "2-Amino-4-chloro-3-methylbenzoic acid" by examining the empirical data of its structural isomers.

Spectroscopic Data of Related Isomers

The following tables summarize the available spectroscopic data for isomers that are structurally similar to this compound. This comparative data can be used to predict the spectral characteristics of the target compound.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 2-Amino-4-chlorobenzoic acid | - | Data not available in searched sources. |

| 2-Amino-3-methylbenzoic acid | - | Data not available in searched sources. |

| 2-Amino-5-chloro-3-methylbenzoic acid | - | Data not available in searched sources. |

Note: Specific peak assignments and coupling constants were not available in the searched literature for these compounds.

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 2-Amino-4-chlorobenzoic acid | - | 111.9, 115.0, 117.2, 131.2, 135.4, 149.9, 168.9[1] |

| 2-Amino-3-methylbenzoic acid | - | Data not available in searched sources. |

| 2-Amino-5-chloro-3-methylbenzoic acid | - | Data not available in searched sources. |

Table 3: FT-IR Spectroscopic Data (Key Peaks)

| Compound | Wavenumber (cm⁻¹) | Assignment |

| 2-Amino-4-chlorobenzoic acid | ~3400-3300 | N-H stretching |

| ~3200-2500 | O-H stretching (broad, carboxylic acid) | |

| ~1670 | C=O stretching (carboxylic acid) | |

| ~1600, ~1580 | C=C aromatic stretching | |

| ~800-700 | C-Cl stretching | |

| 2-Amino-3-methylbenzoic acid | ~3400-3300 | N-H stretching |

| ~3200-2500 | O-H stretching (broad, carboxylic acid) | |

| ~1670 | C=O stretching (carboxylic acid) | |

| ~1610, ~1580 | C=C aromatic stretching | |

| 2-Amino-5-chloro-3-methylbenzoic acid | - | Data not available in searched sources. |

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull) and the physical state of the sample.

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | [M]+ or [M+H]+ (m/z) | Key Fragmentation Peaks (m/z) |

| 2-Amino-4-chlorobenzoic acid | Electron Ionization (EI) | 171/173 | 154/156, 126, 98[2] |

| 2-Amino-3-methylbenzoic acid | Electron Ionization (EI) | 151 | 134, 106, 77[3] |

| 2-Amino-5-chloro-3-methylbenzoic acid | - | 185/187 (Predicted) | Not available |

Note: The presence of chlorine results in a characteristic M/M+2 isotopic pattern with an approximate ratio of 3:1.

Table 5: UV-Vis Spectroscopic Data

| Compound | Solvent | λmax (nm) |

| 2-Amino-4-chlorobenzoic acid | - | Data not available in searched sources. |

| 2-Amino-3-methylbenzoic acid | - | Data not available in searched sources. |

| 2-Amino-5-chloro-3-methylbenzoic acid | - | Data not available in searched sources. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of small organic molecules like this compound. Researchers should adapt these methods based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.[4] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the analyte's signals.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[5]

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, N-H, C=O, C-Cl, aromatic C-H).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods for solid samples include direct insertion probe (DIP) or dissolution in a suitable solvent for injection via a liquid chromatography (LC) system.

-

Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns.[2] Electrospray Ionization (ESI) is a soft ionization technique often used with LC-MS to observe the molecular ion.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions to generate a mass spectrum.

-

Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to gain structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a cuvette with the pure solvent to be used as a reference.

-

Fill a matched cuvette with the sample solution.

-

Scan a range of wavelengths (typically 200-400 nm for aromatic compounds) to record the absorbance spectrum.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax), which correspond to electronic transitions within the chromophores of the molecule. For benzoic acid and its derivatives, characteristic absorption bands are typically observed.[6][7]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel or uncharacterized chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

While direct experimental spectroscopic data for "this compound" remains elusive in the surveyed literature, this guide provides a robust framework for its potential characterization. By presenting a comparative analysis of its close isomers and detailing standardized experimental protocols, researchers are equipped with the necessary information to predict, acquire, and interpret the spectroscopic data for this compound. The provided workflow diagram further serves as a logical guide for the systematic structural elucidation of novel organic molecules. This document is intended to be a valuable resource for professionals in the fields of chemical research and drug development, facilitating their efforts in the synthesis and analysis of new chemical entities.

References

- 1. 2-Amino-4-chlorobenzoic acid(89-77-0) 13C NMR [m.chemicalbook.com]

- 2. zefsci.com [zefsci.com]

- 3. 2-Amino-3-methylbenzoic acid [webbook.nist.gov]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-4-chloro-3-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-4-chloro-3-methylbenzoic acid. Due to the absence of publicly available experimental spectra for this specific compound, this guide utilizes predicted data to offer insights into its structural characterization. The information presented herein is intended to support researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic protons, the amine group, the carboxylic acid proton, and the methyl group. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ) in ppm | Multiplicity | Integration | Predicted Coupling Constant (J) in Hz |

| H-6 | 7.63 | Doublet (d) | 1H | ~8.0 |

| H-5 | 6.64 | Doublet (d) | 1H | ~8.0 |

| NH₂ | 4.88 | Singlet (s) | 2H | - |

| CH₃ | 2.12 | Singlet (s) | 3H | - |

| COOH | 11.0 - 13.0 | Broad Singlet (br s) | 1H | - |

Note: The chemical shift of the carboxylic acid proton (COOH) and the amine protons (NH₂) can be highly variable and are dependent on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides information on the carbon framework of this compound. The predicted chemical shifts for each unique carbon atom are detailed in the following table.

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

| C=O | 169.5 |

| C-2 | 147.2 |

| C-4 | 138.1 |

| C-6 | 130.5 |

| C-3 | 124.6 |

| C-5 | 117.3 |

| C-1 | 114.8 |

| CH₃ | 14.2 |

Structural and Spectral Correlation

The relationship between the molecular structure of this compound and its predicted NMR data is illustrated in the following diagram. This visualization highlights the assignment of each proton and carbon atom to its corresponding predicted chemical shift.

Caption: Correlation of the molecular structure of this compound with its predicted ¹H and ¹³C NMR chemical shifts.

Experimental Protocols

While experimental data for the target molecule is not available, the following general protocol is recommended for acquiring high-quality ¹H and ¹³C NMR spectra of similar benzoic acid derivatives.

Sample Preparation

-

Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Use 0.5-0.7 mL of a deuterated solvent. Common choices for benzoic acid derivatives include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated methanol (CD₃OD). The choice of solvent can influence the chemical shifts, particularly for labile protons like those in carboxylic acid and amine groups.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference point for the chemical shift scale (δ = 0.00 ppm).

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of -2 to 12 ppm is usually adequate.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range of 0 to 200 ppm will cover the expected chemical shifts for most organic molecules.

Data Processing and Interpretation Workflow

The process of obtaining a final NMR spectrum from the raw data and subsequently interpreting it involves several key steps. The logical flow of this process is depicted in the diagram below.

Caption: A standard workflow for NMR data processing and structural elucidation.

Disclaimer: The NMR data presented in this guide is based on computational predictions and should be used for reference purposes only. Experimental verification is necessary for definitive structural confirmation.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Amino-4-chloro-3-methylbenzoic Acid

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-Amino-4-chloro-3-methylbenzoic acid, tailored for researchers, scientists, and professionals in drug development. This document outlines the characteristic vibrational modes of the molecule, presents a detailed experimental protocol for spectral acquisition, and visualizes the analytical workflow.

Molecular Structure and Functional Groups

This compound is a substituted aromatic carboxylic acid. Its structure comprises a benzene ring substituted with an amino group (-NH₂), a chloro group (-Cl), a methyl group (-CH₃), and a carboxylic acid group (-COOH). The positions of these substituents significantly influence the molecule's electronic and vibrational properties, which are reflected in its infrared spectrum. The key functional groups and their expected IR absorption regions are detailed in the data section below.

Quantitative Infrared Spectroscopy Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. These values are predicted based on the known frequencies of its constituent functional groups and data from analogous molecules. The precise peak positions can vary based on the sample preparation and physical state.

| Wavenumber Range (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3500 - 3300 | Medium - Strong | Amino (-NH₂) | Asymmetric and Symmetric N-H Stretching |

| 3300 - 2500 | Broad, Strong | Carboxylic Acid (-COOH) | O-H Stretching (Hydrogen-bonded) |

| 3000 - 2850 | Medium | Methyl (-CH₃) / Aromatic C-H | C-H Stretching |

| 1730 - 1680 | Strong | Carboxylic Acid (-COOH) | C=O Stretching |

| 1640 - 1550 | Medium - Strong | Amino (-NH₂) | N-H Bending (Scissoring) |

| 1600 - 1475 | Medium - Weak | Aromatic Ring | C=C Stretching |

| 1450 - 1375 | Medium | Methyl (-CH₃) | C-H Bending |

| 1320 - 1210 | Strong | Carboxylic Acid (-COOH) | C-O Stretching |

| 950 - 910 | Broad, Medium | Carboxylic Acid (-COOH) | O-H Bending (Out-of-plane) |

| 800 - 600 | Strong | Chloro (-Cl) | C-Cl Stretching |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This section details the methodology for obtaining a high-quality infrared spectrum of solid this compound using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer. This technique is ideal for solid samples, requiring minimal sample preparation.

3.1. Instrumentation and Materials

-

FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a diamond or germanium ATR crystal.

-

Sample: High-purity, solid this compound. The sample should be dry to avoid interference from water bands.

-

Cleaning Supplies: Isopropanol or ethanol and lint-free wipes for cleaning the ATR crystal.

3.2. Experimental Procedure

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with isopropanol or ethanol.

-

Allow the solvent to fully evaporate.

-

Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Use the pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the infrared spectrum of the sample. Typically, 32 to 64 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the mid-infrared range, from 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and other spectral processing as needed using the spectrometer's software.

-

-

Cleaning:

-

Release the pressure clamp and carefully remove the sample powder from the ATR crystal.

-

Clean the crystal surface thoroughly with isopropanol or ethanol and a lint-free wipe.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound.

Caption: Workflow for IR analysis of this compound.

Logical Relationship of Functional Groups to Spectral Regions

The diagram below illustrates the relationship between the key functional groups of the molecule and their characteristic regions in the infrared spectrum.

Caption: Mapping of functional groups to their IR spectral regions.

Mass Spectrometry Analysis of 2-Amino-4-chloro-3-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of the compound 2-Amino-4-chloro-3-methylbenzoic acid. Given the absence of specific mass spectral data for this compound in publicly available databases, this guide leverages data from structurally similar molecules and established principles of mass spectrometry to predict its behavior and outline a comprehensive analytical workflow.

Compound Overview

This compound is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a chlorine atom, and a methyl group on a benzoic acid core, makes it a compound of interest in synthetic chemistry and potentially in drug discovery. Understanding its mass spectrometric behavior is crucial for its identification and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| InChI Key | UJRYLIKAXUSWFS-UHFFFAOYSA-N |

| CAS Number | 98968-68-4 |

Ionization Techniques

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound. Both "hard" and "soft" ionization methods can be employed, depending on the analytical goal.

-

Electron Ionization (EI): As a hard ionization technique, EI is well-suited for generating a reproducible fragmentation pattern, which is invaluable for structural elucidation and library matching. Due to the compound's aromatic nature, a stable molecular ion should be observable. EI is typically coupled with Gas Chromatography (GC-MS).

-

Chemical Ionization (CI): This soft ionization technique would be useful to confirm the molecular weight of the compound, as it typically produces a prominent protonated molecule, [M+H]⁺, with minimal fragmentation.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for analyzing the compound via Liquid Chromatography-Mass Spectrometry (LC-MS). It would likely produce protonated molecules, [M+H]⁺, or deprotonated molecules, [M-H]⁻, depending on the polarity settings. ESI is particularly useful for analyzing the compound in complex matrices.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option for LC-MS, particularly for relatively polar, semi-volatile compounds. It is expected to generate a strong signal for the protonated molecule [M+H]⁺.

Predicted Fragmentation Pattern (Electron Ionization)

The fragmentation of this compound under EI can be predicted by considering the fragmentation patterns of benzoic acid, aminobenzoic acid, and chlorobenzoic acid. The presence of the chlorine atom will result in a characteristic M+2 isotopic peak for chlorine-containing fragments, with an intensity of approximately one-third of the corresponding M peak.

The primary fragmentation events are expected to be:

-

Loss of a hydroxyl radical (•OH): This is a common fragmentation pathway for carboxylic acids, leading to the formation of a stable acylium ion.

-

Loss of a water molecule (H₂O): This can occur, particularly in ortho-substituted benzoic acids, through an "ortho effect" involving the amino and carboxylic acid groups.

-

Loss of carbon monoxide (CO): Following the initial loss of •OH, the resulting acylium ion can lose CO.

-

Loss of a chlorine atom (•Cl): Cleavage of the C-Cl bond can occur.

-

Loss of a methyl radical (•CH₃): The methyl group can be lost as a radical.

-

Decarboxylation (loss of •COOH or CO₂): Loss of the entire carboxylic acid group or carbon dioxide can also be expected.

Table 2: Predicted Key Fragments of this compound in EI-MS

| m/z (mass/charge) | Predicted Fragment Ion | Predicted Fragmentation Pathway |

| 185/187 | [C₈H₈ClNO₂]⁺• | Molecular Ion (M⁺•) |

| 168/170 | [C₈H₇ClNO]⁺ | [M - •OH]⁺ |

| 140/142 | [C₇H₇ClN]⁺• | [M - •COOH]⁺ |

| 140/142 | [C₇H₅Cl]⁺ | [M - •OH - CO]⁺ |

| 150 | [C₈H₈NO₂]⁺• | [M - •Cl]⁺ |

| 170/172 | [C₇H₅ClNO₂]⁺• | [M - •CH₃]⁺ |

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. A derivatization step is typically necessary for carboxylic acids to increase their volatility for GC analysis.

4.1. Materials and Reagents

-

This compound standard

-

Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Solvent: Acetonitrile or Pyridine (anhydrous)

-

Internal standard (e.g., a structurally similar deuterated compound)

-

GC-MS system with an EI source

4.2. Sample Preparation and Derivatization

-

Accurately weigh 1 mg of the this compound standard and dissolve it in 1 mL of anhydrous acetonitrile or pyridine.

-

To 100 µL of the sample solution, add the internal standard.

-

Add 100 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization of the carboxylic acid and amino groups.

-

Cool the sample to room temperature before injection.

4.3. GC-MS Parameters

-

GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

4.4. Data Analysis

-

Identify the peak corresponding to the derivatized this compound based on its retention time.

-

Analyze the mass spectrum of the peak to identify the molecular ion and key fragment ions.

-

Compare the obtained spectrum with the predicted fragmentation pattern and with spectra of similar compounds from mass spectral libraries.

Visualizations

Caption: Experimental workflow for the GC-MS analysis of this compound.

Caption: Predicted electron ionization fragmentation pathways for this compound.

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-4-chloro-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-4-chloro-3-methylbenzoic acid (CAS No. 98968-68-4), a versatile benzoic acid derivative. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed data, experimental protocols, and comparative analysis with its structural isomers.

Compound Identification and Structure

This compound is an aromatic organic compound featuring a benzoic acid core substituted with an amino group at position 2, a chloro group at position 4, and a methyl group at position 3.[1] This specific arrangement of functional groups makes it a valuable building block in the synthesis of complex heterocyclic compounds and pharmacologically active molecules.[2]

Molecular Formula: C₈H₈ClNO₂[1]

Molecular Weight: 185.61 g/mol [1]

IUPAC Name: this compound[1]

CAS Number: 98968-68-4[1]

Canonical SMILES: CC1=C(C=CC(=C1Cl)C(=O)O)N[2]

InChI Key: UJRYLIKAXUSWFS-UHFFFAOYSA-N[1]

Physical and Chemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems, including solubility, reactivity, and membrane permeability.

| Property | Value | Source(s) |

| Melting Point | 210-212 °C | [3] |

| Boiling Point | 352.8 ± 42.0 °C (Predicted) | [3] |

| pKa | 4.78 ± 0.10 (Predicted) | |

| Solubility | Soluble in polar organic solvents like DMF.[2] | [2] |

Comparative Data of Structural Isomers

The position of the chloro and methyl groups on the aminobenzoic acid scaffold significantly influences the compound's physical properties. The following table provides a comparison of this compound with some of its commercially available isomers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 98968-68-4 | C₈H₈ClNO₂ | 185.61 | 210-212 |

| 4-Amino-2-chloro-3-methylbenzoic acid | 134331-62-7 | C₈H₈ClNO₂ | 185.61 | Not Reported |

| 2-Amino-5-chloro-3-methylbenzoic acid | 20776-67-4 | C₈H₈ClNO₂ | 185.61 | 239-243 |

| 2-Amino-3-chloro-4-methylbenzoic acid | 27696-37-3 | C₈H₈ClNO₂ | 185.61 | Not Reported |

Spectral Data

Spectral analysis is essential for the structural elucidation and purity assessment of the compound.

-

¹H NMR (DMSO-d₆): Key signals include a doublet at δ 6.82 (d, J=8.4 Hz, 1H, H-5), a doublet at δ 6.45 (d, J=2.4 Hz, 1H, H-6), and a singlet at δ 2.21 (s, 3H, CH₃).[1]

-

¹³C NMR: The carboxyl carbon is expected to appear around δ ~170 ppm.[1]

-

FT-IR: Characteristic stretching frequencies are expected for the amino group (NH₂) around 3200 cm⁻¹, the carboxylic acid (C=O) around 1700 cm⁻¹, and the carbon-chlorine bond (C-Cl) around 750 cm⁻¹.[1]

-

Mass Spectrometry (HRMS): High-resolution mass spectrometry can be used to confirm the molecular formula.[1]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the electrophilic chlorination of 2-amino-3-methylbenzoic acid. The amino group acts as a strong activating group, directing the chlorination to the para position.

Reaction:

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-methylbenzoic acid in dimethylformamide (DMF).

-

Addition of Chlorinating Agent: Add N-Chlorosuccinimide (NCS) to the solution. The use of a polar aprotic solvent like DMF enhances the reactivity of NCS.

-

Reaction Conditions: Heat the reaction mixture to 60–80 °C and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Methyl Esterification (Example of a Derivatization Reaction)

The carboxylic acid group can be readily esterified. The following protocol describes the methylation of the carboxylic acid, a common derivatization.

Reaction Workflow:

Detailed Protocol:

-

Reaction Setup: Combine this compound (1 equivalent) and cesium carbonate (1.5 equivalents) in a round-bottom flask with DMF (to a concentration of 0.43 M).

-

Addition of Methylating Agent: Add iodomethane (1.2 equivalents) to the suspension.

-

Reaction: Stir the mixture at 22 °C for 18 hours.

-

Work-up and Extraction: Pour the reaction mixture into a separatory funnel containing brine and extract three times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting residue by column chromatography on silica gel.

Applications in Research and Development

This compound is a key intermediate in the synthesis of various biologically active molecules. Its applications include:

-

PARP Inhibitors: It is used in the preparation of Poly (ADP-ribose) polymerase (PARP) inhibitors, which are a class of targeted cancer therapies.[2]

-

Glycine B Antagonists: This compound serves as a precursor for the synthesis of glycine B antagonists.[2]

-

Anti-tumor Agents: It is utilized in the development of potential anti-tumor agents.[2]

-

BTK Inhibitors: The compound is a starting material for the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, which are used in the treatment of certain cancers and autoimmune diseases.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

A Technical Guide to the Synthesis of 2-Amino-4-chloro-3-methylbenzoic Acid from 3-Methylanthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polysubstituted aromatic compounds with precise regiochemistry is a significant challenge in organic chemistry. 2-Amino-4-chloro-3-methylbenzoic acid is a valuable building block for the development of novel pharmaceuticals and agrochemicals. Its synthesis from 3-methylanthranilic acid, however, is not straightforward due to the directing effects of the amino, methyl, and carboxylic acid groups on the aromatic ring. This technical guide outlines a proposed multi-step synthetic pathway to address the challenge of regioselectivity in the chlorination of 3-methylanthranilic acid.

The primary obstacle in the direct chlorination of 3-methylanthranilic acid is the strong ortho-, para-directing influence of the amino group, which overwhelmingly favors substitution at the 5-position. To achieve the desired 4-chloro substitution, a protecting group strategy is employed to modulate the directing effects of the substituents. The proposed synthesis involves three main stages: protection of the amino group via acetylation, regioselective chlorination of the N-acetylated intermediate, and subsequent deprotection to yield the target molecule.

Proposed Synthetic Pathway

The synthesis is proposed as a three-step sequence:

-

Acetylation of the Amino Group : The amino group of 3-methylanthranilic acid is protected as an acetamide. This reduces the activating effect of the amino group and provides steric hindrance around the ortho positions.

-

Electrophilic Chlorination : The N-acetyl-3-methylanthranilic acid intermediate is subjected to electrophilic chlorination. While the 5-position is still activated, the combination of steric hindrance from the N-acetyl and methyl groups, along with carefully selected reaction conditions, may allow for chlorination at the less sterically hindered and electronically accessible 4-position.

-

Hydrolysis of the Acetamide : The N-acetyl group is removed by acid- or base-catalyzed hydrolysis to yield the final product, this compound.

The following sections provide detailed experimental protocols for each of these steps, a summary of quantitative data, and a visual representation of the synthetic workflow.

Experimental Protocols

Step 1: Synthesis of 2-(Acetylamino)-3-methylbenzoic Acid

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 15.1 g (0.1 mol) of 3-methylanthranilic acid in 100 mL of distilled water.

-

While stirring, add 15.9 g (0.15 mol) of sodium carbonate in small portions.

-

To the resulting solution, add 12.3 g (0.12 mol) of acetic anhydride dropwise over 15 minutes.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Carefully acidify the reaction mixture to a pH of approximately 2 with concentrated hydrochloric acid.

-

Cool the mixture in an ice bath for 30 minutes to facilitate complete precipitation.

-

Collect the white precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven at 80°C to yield 2-(acetylamino)-3-methylbenzoic acid.

Step 2: Synthesis of 2-(Acetylamino)-4-chloro-3-methylbenzoic Acid

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, dissolve 9.65 g (0.05 mol) of 2-(acetylamino)-3-methylbenzoic acid in 150 mL of glacial acetic acid.

-

Cool the solution to 10-15°C in an ice-water bath.

-

Slowly add a solution of 7.1 g (0.053 mol) of N-chlorosuccinimide (NCS) in 50 mL of glacial acetic acid dropwise over 30 minutes, ensuring the temperature does not exceed 20°C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

The crude product may be a mixture of isomers. Purify by recrystallization from an appropriate solvent system (e.g., ethanol/water) to isolate the 4-chloro isomer.

Step 3: Synthesis of this compound

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the purified 2-(acetylamino)-4-chloro-3-methylbenzoic acid (e.g., 5.7 g, 0.025 mol).

-

Add 100 mL of 10% aqueous hydrochloric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting material.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Neutralize the solution to a pH of approximately 4-5 with a concentrated sodium hydroxide solution to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis of this compound.

| Step | Reactant | Molar Mass ( g/mol ) | Moles | Equivalent | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| 1 | 3-Methylanthranilic acid | 151.16 | 0.1 | 1.0 | 2-(Acetylamino)-3-methylbenzoic acid | 193.19 | 19.32 | 17.77 | 92 |

| 2 | 2-(Acetylamino)-3-methylbenzoic acid | 193.19 | 0.05 | 1.0 | 2-(Acetylamino)-4-chloro-3-methylbenzoic acid | 227.63 | 11.38 | 6.26 | 55 |

| 3 | 2-(Acetylamino)-4-chloro-3-methylbenzoic acid | 227.63 | 0.025 | 1.0 | This compound | 185.61 | 4.64 | 4.08 | 88 |

Mandatory Visualization

Caption: Proposed synthetic pathway for this compound.

An In-depth Technical Guide to 2-Amino-4-chloro-3-methylbenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-chloro-3-methylbenzoic acid, a substituted anthranilic acid derivative, has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern provides a scaffold for the synthesis of complex heterocyclic compounds, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the discovery and history of this compound, its synthesis, physicochemical properties, and its application in the development of targeted therapeutics. Detailed experimental protocols and characterization data are presented to support researchers in their drug discovery endeavors.

Introduction and Historical Context

Substituted anthranilic acids have a rich history in medicinal chemistry, most notably with the development of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) in the 1960s. These compounds, derived from N-phenylanthranilic acid, demonstrated the therapeutic potential of this chemical scaffold. While the specific discovery of this compound is not well-documented in seminal, standalone publications, its emergence is tied to the broader exploration of substituted anthranilic acids as versatile intermediates in the synthesis of bioactive molecules. Its utility is primarily as a starting material in the multi-step synthesis of more complex pharmaceutical agents, rather than as a therapeutic agent itself. The strategic placement of the amino, chloro, and methyl groups on the benzoic acid core offers medicinal chemists a valuable synthon for creating diverse molecular architectures.

Physicochemical and Spectroscopic Data

The structural and physical properties of this compound are summarized in the table below. This data is crucial for its application in synthesis, including considerations for solubility and reactivity.

| Property | Value | Reference |

| CAS Number | 98968-68-4 | [1] |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White crystalline solid | [1] |

| ¹H NMR (DMSO-d₆) | δ 6.82 (d, J=8.4 Hz, 1H, H-5), 6.45 (d, J=2.4 Hz, 1H, H-6), 2.21 (s, 3H, CH₃) | [1] |

| FT-IR (cm⁻¹) | ~3200 (NH₂ stretch), ~1700 (COOH stretch), ~750 (C-Cl stretch) | [1] |

| ¹³C NMR | Carboxyl carbon at ~170 ppm | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound is the electrophilic chlorination of 3-methylanthranilic acid. The electron-donating amino group directs the chlorination to the para position.

Experimental Protocol: Chlorination of 3-Methylanthranilic Acid[1]

Reaction Scheme:

References

The Strategic Role of 2-Amino-4-chloro-3-methylbenzoic Acid in Modern Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Amino-4-chloro-3-methylbenzoic acid, a substituted anthranilic acid derivative, has emerged as a pivotal chemical intermediate in the synthesis of complex organic molecules. Its unique structural arrangement, featuring an amine, a chlorine atom, and a methyl group on the benzoic acid core, provides a versatile scaffold for the construction of novel compounds with significant therapeutic potential. This technical guide offers a comprehensive overview of the physicochemical properties, synthesis methodologies, and applications of this compound, with a particular focus on its utility in pharmaceutical research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective application in synthetic chemistry. The following tables summarize its key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 27696-37-3 |

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| Melting Point | 195 °C |

| Boiling Point (Predicted) | 335.3 ± 42.0 °C |

| Density (Predicted) | 1.401 ± 0.06 g/cm³ |

| pKa (Predicted) | 4.74 ± 0.10 |

| Appearance | Light yellow to light brown solid |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Peaks/Shifts |

| ¹H NMR (Predicted) | Aromatic protons, amine protons, methyl protons, and carboxylic acid proton chemical shifts would be expected in their characteristic regions. |

| ¹³C NMR (Predicted) | Aromatic carbons, carbonyl carbon, and methyl carbon signals would be present. |

| FTIR (Predicted) | Characteristic absorption bands for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carbonyl), C-Cl stretching, and aromatic C-H and C=C stretching. |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the chlorination of 2-amino-3-methylbenzoic acid.

Protocol 1: Chlorination of 2-Amino-3-methylbenzoic Acid

This protocol describes a general method for the synthesis of the title compound from 2-amino-3-methylbenzoic acid using a chlorinating agent.

Materials:

-

2-Amino-3-methylbenzoic acid

-

N-Chlorosuccinimide (NCS) or Dichlorohydantoin

-

N,N-Dimethylformamide (DMF)

-

Benzoyl peroxide (catalyst)

-

Ice water

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 2-amino-3-methylbenzoic acid in N,N-dimethylformamide (DMF).

-

Add a suitable chlorinating agent, such as N-chlorosuccinimide (NCS) or dichlorohydantoin, and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture and stir for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid product by filtration.

-

Wash the solid with water and then a small amount of cold ethanol to remove impurities.

-

Dry the purified this compound.

A generalized workflow for the synthesis of this compound is depicted below.

Applications as a Chemical Intermediate in Drug Development

This compound and its structural isomers are valuable intermediates in the synthesis of a variety of heterocyclic compounds, which form the backbone of many pharmaceutical agents.[1] Of particular significance is their use in the preparation of quinazolinones, a class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2]

Synthesis of Quinazolinone Derivatives

A common application of substituted anthranilic acids is in the synthesis of quinazolinone scaffolds. The general synthetic pathway involves the reaction of the aminobenzoic acid with an acid chloride, followed by cyclization.

General Protocol for Quinazolinone Synthesis:

-

Acylation: this compound is reacted with a desired acyl chloride in an appropriate solvent (e.g., pyridine or dioxane) to form the corresponding N-acyl derivative.

-

Cyclization: The N-acyl intermediate is then treated with a dehydrating agent, such as acetic anhydride, and heated to induce cyclization, forming a benzoxazinone intermediate.

-

Amination: The benzoxazinone is subsequently reacted with a primary amine under reflux conditions to yield the final 2,3-disubstituted quinazolinone.

The following diagram illustrates the general workflow for the synthesis of quinazolinone derivatives from a substituted aminobenzoic acid.

Role in Modulating Cellular Signaling Pathways

While direct studies on the biological activity of this compound are limited, research on its close structural isomers provides valuable insights into its potential therapeutic applications. For instance, a derivative of 2-amino-3-chlorobenzoic acid has been shown to exhibit anticancer activity by modulating the PI3K/AKT signaling pathway, a critical cascade in cell proliferation and survival.[2] This pathway is often dysregulated in various cancers, making it a key target for drug development.[3][4]

The PI3K/AKT pathway is a complex signaling cascade that regulates essential cellular processes. The binding of growth factors to receptor tyrosine kinases (RTKs) activates PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 then recruits and activates AKT, which subsequently phosphorylates a multitude of downstream targets to promote cell growth, proliferation, and survival, while inhibiting apoptosis. A derivative of an isomer of the title compound has been suggested to inhibit this pathway, leading to a reduction in cancer cell viability.

The diagram below illustrates the PI3K/AKT signaling pathway and the potential point of inhibition by a derivative of a structural isomer of this compound.

Conclusion

This compound is a chemical intermediate of significant interest to the pharmaceutical and agrochemical industries. Its versatile structure allows for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds such as quinazolinones, which are known to possess diverse biological activities. While direct evidence of its incorporation into marketed drugs is not widely available in the public domain, the demonstrated utility of its structural isomers in the synthesis of bioactive compounds, including those that modulate critical cancer-related signaling pathways like PI3K/AKT, underscores its potential in drug discovery. The detailed physicochemical data and synthetic protocols provided in this guide serve as a valuable resource for researchers and scientists working to leverage the synthetic potential of this important building block in the development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Potential Applications of 2-Amino-4-chloro-3-methylbenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-Amino-4-chloro-3-methylbenzoic acid and its derivatives. This class of compounds, belonging to the substituted anthranilic acids, holds significant potential as intermediates and active moieties in the development of novel therapeutic agents. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers in medicinal chemistry, pharmacology, and drug discovery.

Introduction

Substituted anthranilic acid derivatives are recognized as valuable scaffolds in medicinal chemistry due to their diverse biological activities.[1][2] These compounds have been explored for their anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] The specific substitution pattern of this compound suggests its potential as a key building block for creating novel chemical entities with tailored pharmacological profiles. This document outlines a plausible multi-step synthesis for this target compound and provides protocols for the derivatization of the amino and carboxylic acid functional groups, enabling the exploration of its structure-activity relationship (SAR).

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence starting from a commercially available precursor, such as 3-methylbenzoic acid. The proposed synthetic route involves nitration, reduction, and subsequent chlorination.

Experimental Protocol: A Proposed Multi-Step Synthesis

This protocol is adapted from general methods for the synthesis of substituted anthranilic acids.[6]

Step 1: Nitration of 3-Methylbenzoic Acid to 2-Nitro-3-methylbenzoic Acid

-

In a fume hood, cool a flask containing nitric acid (60-75% mass concentration) to 0-20 °C in an ice bath.

-

Slowly add 3-methylbenzoic acid to the cooled nitric acid with continuous stirring. The mass-to-volume ratio of m-toluic acid to nitric acid should be approximately 1g : (3-5) mL.[6]

-

Maintain the reaction temperature between 0-20 °C and continue stirring for 1-2 hours.[6]

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Filter the precipitate, wash with cold water until the filtrate is neutral, and dry to obtain 2-nitro-3-methylbenzoic acid.

-

The purity of the product can be assessed by liquid chromatography.[6]

Step 2: Reduction of 2-Nitro-3-methylbenzoic Acid to 2-Amino-3-methylbenzoic Acid

-

In a hydrogenation vessel, dissolve the 2-nitro-3-methylbenzoic acid obtained from Step 1 in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield 2-amino-3-methylbenzoic acid.

Step 3: Chlorination of 2-Amino-3-methylbenzoic Acid to this compound

This step is adapted from the chlorination of a similar isomer and requires careful control of regioselectivity.[7]

-

Dissolve 2-amino-3-methylbenzoic acid in a suitable solvent, such as N,N-dimethylformamide (DMF) or 1,2-dichloroethane.[7]

-

Add a chlorinating agent, such as N-chlorosuccinimide (NCS), to the solution. The reaction may be initiated with benzoyl peroxide.[6]

-

Heat the reaction mixture. For a similar reaction, a temperature of 50°C for 3 hours was used.[7]

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, pour the reaction mixture into ice water and adjust the pH to 6 with dilute hydrochloric acid to precipitate the product.[7]

-

Filter the solid, wash with a small amount of cold ethanol, and dry to obtain this compound.

-

Recrystallization from a suitable solvent (e.g., ethanol/water) may be required for further purification.

Synthesis of Derivatives

The amino and carboxylic acid groups of this compound are amenable to a variety of chemical modifications to generate a library of derivatives.

Protocol 1: Esterification of the Carboxylic Acid

This protocol is based on the esterification of a similar aminobenzoic acid.[8]

-

Suspend this compound in an excess of the desired alcohol (e.g., methanol, ethanol).

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the corresponding ester derivative.

Protocol 2: Amidation of the Carboxylic Acid

-

Activate the carboxylic acid of this compound by converting it to an acid chloride using thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane, THF) with a catalytic amount of DMF.

-

In a separate flask, dissolve the desired amine in an inert solvent and add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).

-

Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 3: N-Acylation of the Amino Group

-

Dissolve this compound in a suitable solvent such as pyridine or a mixture of an inert solvent and a base (e.g., triethylamine in dichloromethane).

-

Cool the solution to 0 °C and slowly add the desired acyl chloride or anhydride.

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess base, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the product by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes expected and reported data for related compounds. This should be used as a reference, and actual experimental data should be recorded for each synthesized compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Purity (by HPLC/LC-MS) | References |

| 2-Amino-5-chloro-3-methylbenzoic acid | C₈H₈ClNO₂ | 185.61 | 238-243 | 63.0-68.4 (overall) | 99.0-99.5% | [6][7] |

| Methyl 2-amino-3-chlorobenzoate | C₈H₈ClNO₂ | 185.61 | Not Reported | 91.1-95.0 | 96-97% | [8] |

| N-Substituted Anthranilic Acid Derivatives | Varied | Varied | Varied | Good | Not specified | [3][9] |

Potential Applications and Signaling Pathways

Derivatives of aminobenzoic acids have shown promise in various therapeutic areas. The structural features of this compound suggest that its derivatives could be investigated for the following applications:

-

Anticancer Activity: Some aminobenzoic acid derivatives have been shown to exhibit cytotoxic effects against cancer cell lines.[5][10] The mechanism of action for some related compounds involves the inhibition of signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT pathway.[4][10]

-

Antimicrobial Activity: Chlorinated benzoic acid derivatives have been evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria.[4][11] The presence of the chlorine atom in the target molecule makes it a candidate for the development of new antimicrobial agents.

-

Anti-inflammatory Activity: Anthranilic acid derivatives are known to possess anti-inflammatory properties.[3][9] Further derivatization could lead to the discovery of potent anti-inflammatory agents.

Visualizing Potential Mechanisms

The following diagrams illustrate a potential signaling pathway that could be modulated by derivatives of this compound and a general workflow for their synthesis and evaluation.

Caption: General workflow for the synthesis and screening of this compound derivatives.

Caption: Inferred PI3K/AKT signaling pathway potentially targeted by this compound derivatives.[4]

References

- 1. EP0638065B1 - A process for the preparation of 3- and/or 5-substituted anthranilic acids - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. research.uees.edu.ec [research.uees.edu.ec]

- 4. benchchem.com [benchchem.com]

- 5. preprints.org [preprints.org]

- 6. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 7. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester - Google Patents [patents.google.com]

- 9. ijddr.in [ijddr.in]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

The Role of 2-Amino-4-chloro-3-methylbenzoic Acid and Its Isomers in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Note: While this document focuses on the requested "2-Amino-4-chloro-3-methylbenzoic acid," it is important to note that the available scientific literature more prominently features its isomers, particularly 2-amino-5-chloro-3-methylbenzoic acid and 2-amino-3-chlorobenzoic acid , as key intermediates in pharmaceutical synthesis. The following application notes and protocols are based on the available data for these closely related and structurally similar compounds, providing a strong predictive framework for the application of the requested molecule.

I. Application Notes

Substituted aminobenzoic acids are a critical class of building blocks in medicinal chemistry due to their versatile reactivity, allowing for the construction of a wide array of complex molecular architectures. The presence of amino, carboxylic acid, and halogen functionalities on the benzene ring provides multiple reaction sites for derivatization. These compounds are particularly valuable in the synthesis of heterocyclic systems, which form the core of many therapeutic agents.

Key Applications in Pharmaceutical Synthesis:

-

Kinase Inhibitors: Isomers of this compound are pivotal intermediates in the synthesis of targeted cancer therapies, such as Anaplastic Lymphoma Kinase (ALK) inhibitors. These drugs, including Ceritinib, are used to treat specific types of non-small cell lung cancer.[1][2] The aminobenzoic acid core is often a precursor to the quinazolinone or other heterocyclic scaffolds that are essential for binding to the kinase domain of the target protein.

-

Anti-inflammatory and Analgesic Agents: The anthranilic acid scaffold (2-aminobenzoic acid) is a well-established pharmacophore in the development of anti-inflammatory drugs.[3][4] Chlorinated and methylated derivatives are explored to modulate the pharmacokinetic and pharmacodynamic properties of these agents.

-

Anticancer Agents: Derivatives of aminobenzoic acids have been investigated for their anticancer properties, acting through various mechanisms. For instance, compounds derived from 2-amino-3-chlorobenzoic acid have shown potent activity against breast cancer cell lines by inhibiting the PI3K/AKT signaling pathway, a critical pathway in cancer cell proliferation and survival.[5][6] Furthermore, new derivatives of 4-amino-3-chloro benzoate esters are being explored as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[7]

-

Agrochemicals: Beyond pharmaceuticals, these compounds also serve as crucial intermediates in the development of advanced agrochemicals, such as insecticidal benzoyl ureas.[8]

II. Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis of 2-amino-5-chloro-3-methylbenzoic acid, a close isomer of the topic compound, and the synthesis of a derivative from 2-amino-3-chlorobenzoic acid.

Table 1: Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid [9]

| Starting Material | Chlorinating Reagent | Catalyst | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Purity (%) | Yield (%) |

| 2-Amino-3-methylbenzoic acid | Dichlorohydantoin | Benzoyl peroxide | N,N-Dimethylformamide | 100 | 1 | 99.3 | 87.0 |

| 2-Amino-3-methylbenzoic acid | Dichlorohydantoin | Benzoyl peroxide | N,N-Dimethylformamide | 110 | 1 | 99.1 | 87.0 |

| 2-Amino-3-methylbenzoic acid | Dichlorohydantoin | Benzoyl peroxide | N,N-Dimethylformamide | 100 | 1 | 99.5 | 87.7 |

| 2-Amino-3-methylbenzoic acid | N-chlorosuccinimide | Benzoyl peroxide | N,N-Dimethylformamide | 100 | 1 | 99.3 | 87.7 |

Table 2: Synthesis of Methyl 2-amino-3-chlorobenzoate [10]

| Starting Material | Methylating Reagent | Base | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Purity (%) | Yield (%) |

| 2-Amino-3-chlorobenzoic acid | Methyl sulfate | Potassium carbonate | N,N-Dimethylformamide | 10 | 0.5 | 97 | 95.0 |

| 2-Amino-3-chlorobenzoic acid | Methyl sulfate | Potassium carbonate | N,N-Dimethylformamide | Room Temperature | 6 | 96 | 91.1 |

III. Experimental Protocols

The following are detailed protocols for the synthesis of a key intermediate and a subsequent derivatization, based on literature for closely related isomers.

Protocol 1: Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid[9]

This protocol describes the chlorination of 2-amino-3-methylbenzoic acid to produce 2-amino-5-chloro-3-methylbenzoic acid.

Materials:

-

2-Amino-3-methylbenzoic acid

-

N,N-Dimethylformamide (DMF)

-

Dichlorohydantoin

-

Benzoyl peroxide

-

Ice water

Equipment:

-

1L four-neck round-bottom flask

-

Heating mantle with temperature control

-

Magnetic stirrer

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

To a 1L four-neck flask, add 87.3g (0.577mol) of 2-amino-3-methylbenzoic acid, 350ml of N,N-dimethylformamide, 56.8g (0.288mol) of dichlorohydantoin, and 0.87g of benzoyl peroxide as a catalyst.

-

Heat the mixture to 100°C and maintain the temperature for 1 hour with stirring.

-

Monitor the reaction by liquid chromatography until the starting material is consumed (area normalization < 0.3%).

-

Once the reaction is complete, cool the reaction system to room temperature.

-

Pour the reaction mixture into 400ml of ice water to precipitate the product.

-

Filter the white solid using a Buchner funnel.

-

Wash the solid with 100ml of water and then dry to obtain 2-amino-5-chloro-3-methylbenzoic acid.

Protocol 2: Synthesis of 2,3-Disubstituted-8-chloro-4(3H)-quinazolinones from 2-Amino-3-chlorobenzoic Acid[5]

This protocol provides a general method for the synthesis of quinazolinone derivatives, a common scaffold in pharmaceutical compounds.

Step 1: N-Acylation of 2-Amino-3-chlorobenzoic Acid

Materials:

-

2-Amino-3-chlorobenzoic acid

-

Anhydrous pyridine or dioxane

-

Acyl chloride (R-COCl)

-

Ice-cold water

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 2-amino-3-chlorobenzoic acid in a suitable solvent (e.g., anhydrous pyridine).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 1.1 equivalents of the desired acyl chloride dropwise with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acyl-2-amino-3-chlorobenzoic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry.

Step 2: Cyclization to form the Quinazolinone

Materials:

-

N-acyl-2-amino-3-chlorobenzoic acid (from Step 1)

-

Acetic anhydride

-

Primary amine (R'-NH₂)

-

Ethanol or glacial acetic acid

Procedure:

-

Reflux the N-acyl-2-amino-3-chlorobenzoic acid with an excess of acetic anhydride for 2-4 hours to form the benzoxazinone intermediate.

-

Cool the reaction mixture and pour it into crushed ice.

-

Collect the precipitated 2-substituted-8-chloro-3,1-benzoxazin-4-one by filtration, wash with cold water, and dry.

-

Heat the obtained benzoxazinone with a primary amine in a suitable solvent (e.g., ethanol) under reflux for 6-8 hours.

-

Cool the reaction mixture, and the precipitated 2,3-disubstituted-8-chloro-4(3H)-quinazolinone is collected by filtration.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.

IV. Visualizations

Synthesis Workflow

Caption: Synthesis workflow for 2-amino-5-chloro-3-methylbenzoic acid.

Experimental Workflow for Quinazolinone Synthesis

Caption: Experimental workflow for the synthesis of quinazolinone derivatives.

Signaling Pathway

Caption: Inhibition of the PI3K/AKT signaling pathway by a potential anticancer agent.

References

- 1. medkoo.com [medkoo.com]

- 2. Ceritinib | C28H36ClN5O3S | CID 57379345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis routes of Alectinib Hydrochloride [benchchem.com]

- 4. Synthesis method of chlorthalidone medicine intermediate 2-(3-amino-4-chlorobenzoyl)benzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. US20210371410A1 - Process for preparing alectinib or a pharmaceutically acceptable salt thereof - Google Patents [patents.google.com]

- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 10. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester - Google Patents [patents.google.com]

Application Note and Protocols for the Amidation of 2-Amino-4-chloro-3-methylbenzoic acid with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction